molecular formula C9H10ClF2NO2 B13651260 (S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride

Cat. No.: B13651260
M. Wt: 237.63 g/mol
InChI Key: NHSOFWJNLOMRNW-FJXQXJEOSA-N
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Description

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a carboxyl group, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and an appropriate amino acid derivative.

    Condensation Reaction: The initial step involves a condensation reaction between 2,6-difluorobenzaldehyde and the amino acid derivative under acidic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid derivative.

    Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.

Major Products Formed

Scientific Research Applications

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Amino-3-phenylpropanoic acid hydrochloride
  • (S)-3-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
  • (S)-3-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride

Uniqueness

(S)-3-Amino-3-(2,6-difluorophenyl)propanoic acid hydrochloride is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.63 g/mol

IUPAC Name

(3S)-3-amino-3-(2,6-difluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H9F2NO2.ClH/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14;/h1-3,7H,4,12H2,(H,13,14);1H/t7-;/m0./s1

InChI Key

NHSOFWJNLOMRNW-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](CC(=O)O)N)F.Cl

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CC(=O)O)N)F.Cl

Origin of Product

United States

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